

An In-depth Technical Guide to the Energetic Properties of Guanidine Nitrate

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Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B116615

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine nitrate (GN), with the chemical formula $[C(NH_2)_3]NO_3$, is a salt formed from guanidine and nitric acid.[1] It is a colorless, water-soluble crystalline solid valued for its high nitrogen content and energetic properties.[1] Industrially, it is primarily produced by the reaction of dicyandiamide and ammonium nitrate.[1][2] **Guanidine nitrate** serves as a crucial precursor for nitroguanidine and is widely used as a gas-generating agent in automobile airbags, a monopropellant, and a component in pyrotechnics.[1] Its popularity in applications like airbags stems from its lower toxicity and moisture sensitivity compared to alternatives like sodium azide or ammonium nitrate.[1] This guide provides a comprehensive review of its core energetic properties, synthesis, decomposition mechanisms, and the experimental protocols used for its characterization.

Physicochemical and Energetic Properties

The fundamental properties of **guanidine nitrate** are summarized below. These values are critical for understanding its behavior as an energetic material.

Table 1: General Physicochemical Properties of **Guanidine Nitrate**

Property	Value	Source(s)
Molecular Formula	CH₅N₃·HNO₃ (or CH₆N₄O₃)	[1] [3] [4] [5]
Molecular Weight	122.08 g/mol	[4] [6]
Appearance	White crystalline solid/granules	[3] [6] [7]
Melting Point	213–216 °C	[6] [8]
Density	1.44 g/cm ³	[8]

| CAS Number | 506-93-4 |[\[3\]](#)[\[4\]](#)[\[5\]](#) |

Table 2: Energetic and Performance Properties of **Guanidine Nitrate**

Property	Value	Source(s)
Enthalpy of Combustion	386.7 kJ/mol	[9]
Heat of Reaction (Decomposition)	3152.7 J/g (for GN/BCN mixture)	[10]
Detonation Velocity	2,762 - 3,700 m/s	[11]
Monopropellant Specific Impulse (Isp)	177 seconds (1.7 kN·s/kg)	[1] [11]
UN Number	1467	

| Hazard Class | 5.1 (Oxidizer) |[\[6\]](#) |

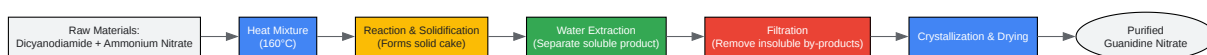
Table 3: Solubility of **Guanidine Nitrate**

Solvent	Temperature (°C)	Solubility (g / 100 g solvent)	Source(s)
Water	20	12.5	[7]
Water	80	99	[7]
Methanol	20	5.5	[7]

| Methanol | 60 | 15.6 [7] |

Synthesis and Decomposition

The primary industrial synthesis of **guanidine nitrate** involves the reaction of dicyandiamide with ammonium nitrate.[1] The process is typically carried out by heating an intimate mixture of the reactants, which melts and then solidifies into a cake as the reaction proceeds.[2] The final product is then extracted with water and purified through recrystallization.[2]

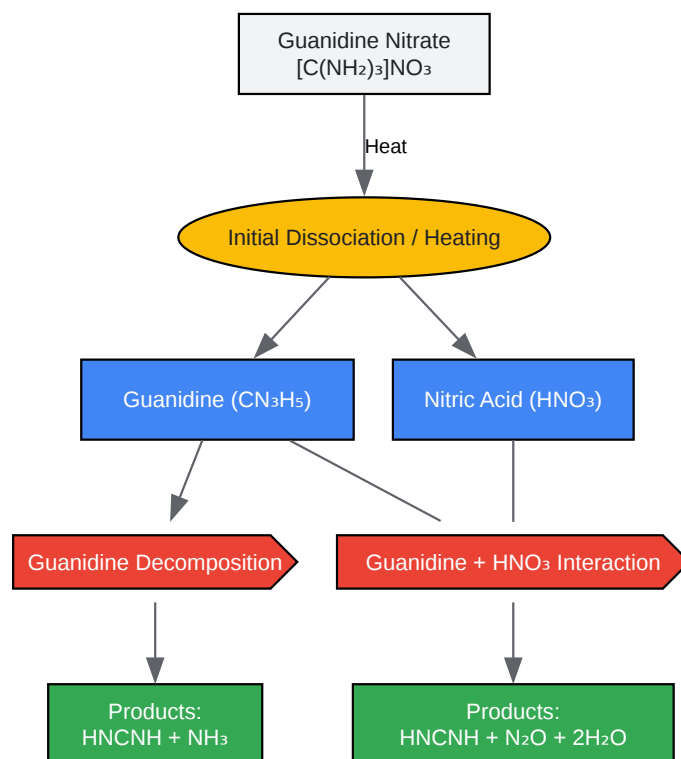


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*Industrial synthesis workflow for **Guanidine Nitrate**.*

The thermal decomposition of **guanidine nitrate** is a complex, multi-step process.[9] In the liquid phase, two primary mechanisms occur in parallel: the decomposition of guanidine (CN₃H₅) and the interaction between guanidine and nitric acid (HNO₃).[9] Quantum chemistry calculations suggest that the initial decomposition can proceed via several pathways, with the HNO₃-catalyzed monomolecular decomposition of guanidine being one of the most plausible routes based on its lower energy barrier.[9] The overall explosive decomposition can be represented by the equation: $[C(NH_2)_3]NO_3 (s) \rightarrow 3 H_2O (g) + 2 N_2 (g) + C (s)$ [1][11]

Key gaseous products identified during decomposition include N₂, H₂O, N₂O, and CO₂. [10][12]



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*Simplified initial decomposition pathways of liquid **Guanidine Nitrate**.*

Experimental Protocols

This protocol is adapted from the procedure described in Organic Syntheses.[2] Warning: This reaction can be hazardous and should only be performed by trained professionals with appropriate safety measures, including barricades and remote-control devices.[2]

- Preparation: Create an intimate mixture of 210 g (2.5 moles) of dicyanodiamide and 440 g (5.5 moles) of ammonium nitrate in a 1-liter round-bottomed flask.
- Heating: Place the flask in an oil bath preheated to 110-120°C. Over approximately 30 minutes, raise the bath temperature to 160°C.
- Reaction: Hold the temperature at 160°C for three hours. The mixture will melt into a clear liquid and subsequently solidify into a solid cake. The internal reaction temperature may rise significantly above the bath temperature.[2]

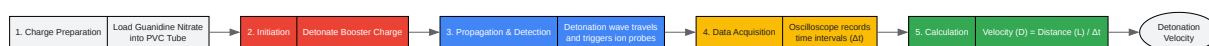
- Extraction: After cooling, extract the product from the flask by heating it on a steam bath with successive portions of water (approximately 2 liters total) until all soluble material is dissolved.
- Purification: Filter the hot solution to remove insoluble by-products (ammeline and ammelide). Concentrate the filtrate to about 1 liter and cool to crystallize the **guanidine nitrate**. A second crop can be obtained by further concentrating the mother liquor.
- Recrystallization: For higher purity, the crude product can be recrystallized from water. The final product should be dried, yielding **guanidine nitrate** with a melting point of 213–214°C.
[2]

This methodology is used to investigate the thermal decomposition properties and identify evolved gases, as described in studies of GN mixtures.[10][13]

- Sample Preparation: A small, precise mass of the **guanidine nitrate** sample (typically 1-5 mg) is placed in an appropriate crucible (e.g., alumina).
- Instrumentation: The sample is analyzed using a simultaneous Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) instrument coupled to a Mass Spectrometer (MS) and a Fourier Transform Infrared Spectrometer (FTIR).
- Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen or argon) over a defined temperature range (e.g., 30-500°C).
- Data Acquisition:
 - TG: Continuously records the mass of the sample as a function of temperature, indicating mass loss during decomposition.
 - DSC: Measures the heat flow to or from the sample, identifying endothermic or exothermic events (melting, decomposition).
 - MS & FTIR: The evolved gases from the TG-DSC are transferred via a heated line to the MS and FTIR for real-time analysis, allowing for the identification of decomposition products.

The detonation velocity is a key performance parameter. A common method is the ionization probe technique, as described for similar energetic materials.[14]

- Charge Preparation: The **guanidine nitrate** sample is loaded into a confining tube, typically made of a non-conductive material like PVC, to a specific bulk density.
- Apparatus Setup:
 - Ionization probes are placed at precise, known distances along the length of the tube.
 - A booster charge (e.g., phlegmatized hexogen) is placed at one end of the tube to ensure the initiation of a stable detonation wave.
- Initiation and Measurement: The booster is detonated. As the detonation wave travels down the explosive column, it sequentially passes the ionization probes. The high pressure and temperature of the wave front ionizes the gas, creating a conductive path that closes or breaks an electrical circuit.
- Calculation: The time intervals between the signals from successive probes are recorded using a high-speed digital oscilloscope. The detonation velocity (D) is calculated by dividing the known distance (L) between probes by the measured time interval (Δt): $D = L / \Delta t$.



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Experimental workflow for detonation velocity measurement.

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